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Introduction

SPR741 is a novel, investigational antibiotic potentiator designed to enhance the efficacy of
conventional antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] As a
derivative of polymyxin B, SPR741 has been chemically modified to reduce the significant
nephrotoxicity associated with its parent compound.[3] Unlike traditional antibiotics, SPR741
exhibits minimal direct antibacterial activity. Instead, it functions by disrupting the outer
membrane of Gram-negative bacteria, thereby increasing its permeability to other co-
administered antibiotics that would otherwise be ineffective.[1][4] This unique mechanism of
action allows SPR741 to restore or enhance the activity of a broad range of antibiotic classes
against challenging pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and
Escherichia coli. These application notes provide detailed protocols for in vitro cell culture
models to characterize the potentiating activity, synergy, and safety profile of SPR741.

Mechanism of Action: Outer Membrane Disruption

SPR741 acts primarily on the outer membrane of Gram-negative bacteria. Its cationic nature
allows it to interact with the negatively charged lipopolysaccharide (LPS) molecules in the outer
leaflet of the outer membrane. This interaction displaces divalent cations that stabilize the LPS
layer, leading to a disorganization and permeabilization of the membrane. This disruption
creates pores or transient openings in the outer membrane, allowing antibiotics that are
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typically excluded to penetrate the periplasmic space and reach their targets within the

bacterial cell.
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Caption: SPR741 Mechanism of Action.

Data Presentation: In Vitro Activity of SPR741

The following tables summarize the in vitro potentiation activity of SPR741 in combination with

various antibiotics against key Gram-negative pathogens.

Table 1: Potentiation of Antibiotic Activity by SPR741 against E. coli
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Fold
Co- Reduction in
.. . SPR741 Conc.
administered Strain MIC of Co- Reference
L (ng/mL) -
Antibiotic administered
Antibiotic
Azithromycin ATCC 25922 8 >128
Clarithromycin ATCC 25922 8 >128
Rifampin ATCC 25922 8 >128
Mupirocin ATCC 25922 8 64

Table 2: Potentiation of Antibiotic Activity by SPR741 against A. baumannii

Fold
Co- Reduction in
L. . SPR741 Conc.
administered Strain MIC of Co- Reference
L (ng/mL) .
Antibiotic administered
Antibiotic
Rifampin AB5075 (XDR) 2.0 8
Minocycline AB5075 >64 Not specified

Table 3: Potentiation of Antibiotic Activity by SPR741 against K. pneumoniae

Fold
Co- Reduction in
L . SPR741 Conc.
administered Strain MIC of Co- Reference
e (ng/mL) .
Antibiotic administered
Antibiotic
Erythromycin ATCC 4352 8 Not specified
Clarithromycin ATCC 4352 8 Not specified
Rifampin ATCC 43816 8 >128
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MIC: Minimum Inhibitory Concentration, XDR: Extensively Drug-Resistant

Experimental Protocols
Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of
SPR741 in combination with another antibiotic.

Inoculate wells with a . Calculate the Fractional
3 ] Incubate at 37°C for Determine the MIC of each S .
standardized bacterial K o Inhibitory Concentration
A 18-24 hours agent alone and in combination
suspension Index (FICI)

Click to download full resolution via product page

Caption: Checkerboard Synergy Assay Workflow.

Materials:

e SPR741

e Co-administered antibiotic

o Gram-negative bacterial strain of interest

o Cation-adjusted Mueller-Hinton Broth (CAMHB)

o Sterile 96-well microtiter plates

o Multichannel pipette

¢ Incubator (37°C)

Plate reader (optional, for OD600 measurements)

Procedure:

o Prepare Bacterial Inoculum:
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o From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5
McFarland standard (approximately 1.5 x 108 CFU/mL).

o Dilute this suspension to achieve a final concentration of approximately 5 x 10> CFU/mL in
each well of the microtiter plate.

o Prepare Antibiotic Dilutions:
o In a 96-well plate, create a two-dimensional array of antibiotic concentrations.

o Serially dilute SPR741 horizontally across the columns and the co-administered antibiotic
vertically down the rows.

o Include wells with each antibiotic alone to determine their individual MICs, as well as a
growth control well (no antibiotics) and a sterility control well (no bacteria).

« Inoculation and Incubation:
o Inoculate each well (except the sterility control) with the prepared bacterial suspension.
o Incubate the plate at 37°C for 18-24 hours.

o Data Analysis:

o Determine the MIC for each agent alone and for each combination. The MIC is the lowest
concentration that completely inhibits visible growth.

o Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = FIC of SPR741 + FIC of Co-antibiotic Where:

» FIC of SPR741 = (MIC of SPR741 in combination) / (MIC of SPR741 alone)
» FIC of Co-antibiotic = (MIC of Co-antibiotic in combination) / (MIC of Co-antibiotic alone)
e Interpretation:
o Synergy: FICI <0.5

o Additive/Indifference: 0.5 < FICI <4.0
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o Antagonism: FICI > 4.0

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of SPR741 in combination with
another antibiotic over time.

Prepare bacterial culture Inoculate flasks containing Incubate and collect Perform serial dilutions and
s g\rithmic i e media with SPR741, co-antibiotic, aliquots at specified plate on agar to determine Plot log10 CFU/mL vs. time
9 9 P the combination, or no drug time points (e.g., 0, 2, 4, 6, 24h) viable cell counts (CFU/mL)

Click to download full resolution via product page
Caption: Time-Kill Assay Workflow.
Materials:
e SPR741
o Co-administered antibiotic
o Gram-negative bacterial strain of interest
« CAMHB
 Sterile flasks
e Shaking incubator (37°C)
 Sterile saline or PBS for dilutions
e Agar plates
e Spectrophotometer
Procedure:

e Prepare Inoculum:
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o Grow an overnight culture of the test organism.

o Dilute the culture in fresh CAMHB and grow to the logarithmic phase (e.g., OD600 of ~0.2-
0.3).

o Adjust the culture to a starting inoculum of approximately 5 x 10° to 1 x 10° CFU/mL.

e Assay Setup:

o Prepare flasks containing CAMHB with the following conditions:

No drug (growth control)

SPR741 alone

Co-administered antibiotic alone

SPR741 and the co-administered antibiotic in combination

o Inoculate the flasks with the prepared bacterial suspension.
e Incubation and Sampling:
o Incubate the flasks at 37°C with shaking.

o At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from
each flask.

» Viable Cell Counting:

[¢]

Perform serial tenfold dilutions of each aliquot in sterile saline.

[¢]

Plate the dilutions onto agar plates.

[e]

Incubate the plates for 18-24 hours at 37°C.

o

Count the number of colonies to determine the CFU/mL for each time point and condition.

o Data Analysis and Interpretation:
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o Plot the log10 CFU/mL versus time for each condition.

o Synergy is typically defined as a = 2-log10 decrease in CFU/mL at 24 hours by the
combination compared with the most active single agent.

o Bactericidal activity is defined as a = 3-log10 reduction in CFU/mL from the initial
inoculum.

Cytotoxicity Assay in HK-2 Cells

This protocol assesses the potential nephrotoxicity of SPR741 using the human kidney
proximal tubule cell line, HK-2.

Seel AR R E '_I're_at Gells Wiy Sl Add MTT or CCK-8 reagent Add solubilization solution Measure absorbance to
96-well plate and dilutions of SPR741 for . N o
and incubate (for MTT assay) determine cell viability
allow to adhere 24 or 48 hours

Click to download full resolution via product page
Caption: HK-2 Cell Cytotoxicity Assay Workflow.
Materials:
e HK-2 (human kidney proximal tubule) cell line
o Appropriate cell culture medium (e.g., Keratinocyte-Serum Free Medium with supplements)
e SPR741
o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting
Kit-8) reagent

e DMSO (for MTT assay)
e Microplate reader

Procedure:
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Cell Seeding:

o Seed HK-2 cells into a 96-well plate at a density of approximately 5 x 103 to 1 x 104 cells
per well.

o Allow the cells to adhere and grow for 24 hours.
Compound Treatment:
o Prepare serial dilutions of SPR741 in the cell culture medium.

o Remove the old medium from the cells and add the medium containing the different
concentrations of SPR741.

o Include a vehicle control (medium with the solvent used to dissolve SPR741) and an
untreated control.

o Incubate for 24 to 48 hours.

Cell Viability Assessment (using MTT):

o Add MTT solution to each well and incubate for 3-4 hours at 37°C.

o Remove the medium and add DMSO to dissolve the formazan crystals.
o Measure the absorbance at 570 nm.

Cell Viability Assessment (using CCK-8):

o Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

o Measure the absorbance at 450 nm.

Data Analysis:

o Calculate cell viability as a percentage of the untreated control.

o Plot cell viability against the concentration of SPR741 to determine the IC50 (the
concentration that inhibits 50% of cell growth).
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Outer Membrane Permeabilization Assay

This assay measures the ability of SPR741 to disrupt the bacterial outer membrane using the
fluorescent probe N-phenyl-1-naphthylamine (NPN).

Prepare bacterial suspension Add SPR741 and immediately Analyze the kinetics and
IR Add NPN fluorescent probe ; . X z
in mid-log phase and - X monitor the increase in magnitude of fluorescence
to the bacterial suspension

wash with buffer fluorescence over time increase

Click to download full resolution via product page

Caption: Outer Membrane Permeabilization Assay Workflow.

Materials:

Gram-negative bacterial strain

SPR741

N-phenyl-1-naphthylamine (NPN)

Buffer (e.g., PBS or HEPES)

Fluorometer or fluorescence plate reader
Procedure:

e Prepare Bacterial Suspension:

o Grow bacteria to mid-log phase.

o Harvest the cells by centrifugation, wash, and resuspend them in buffer to a specific
optical density.

e Assay Setup:
o Add the bacterial suspension to the wells of a microplate or a cuvette.

o Add NPN to a final concentration of 10 uM and allow it to equilibrate with the cells.
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e Fluorescence Measurement:
o Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm).
o Add SPR741 at the desired concentration.

o Immediately begin monitoring the fluorescence intensity over time. An increase in
fluorescence indicates that NPN has entered the disrupted outer membrane and is in a
more hydrophobic environment.

o Data Analysis:
o Plot the fluorescence intensity versus time.

o The rate and magnitude of the fluorescence increase are indicative of the extent of outer
membrane permeabilization.

Biofilm Eradication Assay

This assay determines the ability of SPR741, alone or in combination, to eradicate pre-formed
bacterial biofilms.

Grow bacterial biofilms Wash away planktonic cells Wash the wells and stain Solubilize the dye and
in a 96-well plate for and treat the biofilms with Incubate for 24 hours the remaining biofilm with measure absorbance to
24-48 hours SPR741 +/- co-antibiotic crystal violet quantify biofilm biomass

Click to download full resolution via product page

Caption: Biofilm Eradication Assay Workflow.

Materials:

Gram-negative bacterial strain

SPR741

Co-administered antibiotic

Tryptic Soy Broth (TSB) or other suitable growth medium
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Sterile 96-well plates

0.1% Crystal Violet solution

30% Acetic Acid or Ethanol for solubilization

Microplate reader

Procedure:

 Biofilm Formation:

o Inoculate the wells of a 96-well plate with a diluted bacterial culture.

o Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm
formation.

e Treatment:

o Carefully remove the medium and wash the wells with PBS to remove planktonic (non-
adherent) cells.

o Add fresh medium containing SPR741, the co-administered antibiotic, or the combination
to the wells with the established biofilms.

o Incubate for another 24 hours.
e Staining and Quantification:

Discard the medium, wash the wells with water, and allow the plate to air dry.

[¢]

o

Stain the biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-
30 minutes.

[¢]

Wash away the excess stain and dry the plate.

Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

[e]
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o Transfer the solubilized dye to a new plate and measure the absorbance at approximately
590 nm.

o Data Analysis:
o The absorbance is proportional to the amount of remaining biofilm.

o Compare the absorbance of the treated wells to the untreated control to determine the
percentage of biofilm eradication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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